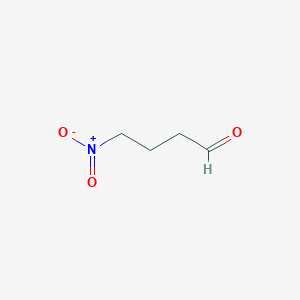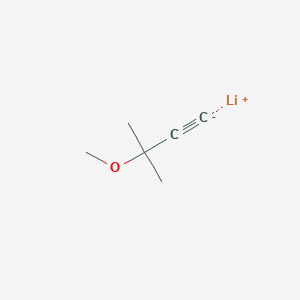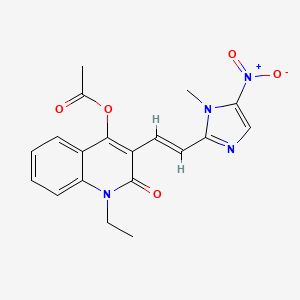![molecular formula C11H13NO2S B14455217 Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate CAS No. 74675-57-3](/img/structure/B14455217.png)
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate is an organic compound that features a sulfanyl group attached to an aminophenyl ring, which is further connected to an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate typically involves the reaction of 2-aminothiophenol with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the thiol group of 2-aminothiophenol attacks the β-carbon of ethyl acrylate, followed by the elimination of ethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include ethanol and methanol, while bases like sodium hydroxide or potassium carbonate can be employed to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing the active aminophenyl moiety, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-[(2-hydroxyphenyl)sulfanyl]prop-2-enoate: Similar structure but with a hydroxyl group instead of an amino group.
Ethyl 3-[(2-methylphenyl)sulfanyl]prop-2-enoate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activity compared to its analogs. The amino group can participate in hydrogen bonding and other interactions, making this compound particularly interesting for medicinal chemistry applications.
Eigenschaften
CAS-Nummer |
74675-57-3 |
|---|---|
Molekularformel |
C11H13NO2S |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
ethyl 3-(2-aminophenyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2S/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2,12H2,1H3 |
InChI-Schlüssel |
GMHHALBZGIVFFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CSC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
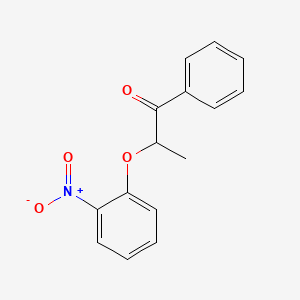
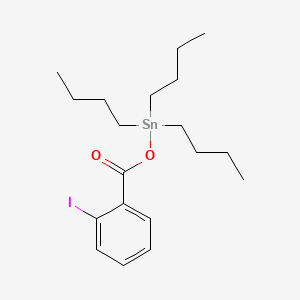


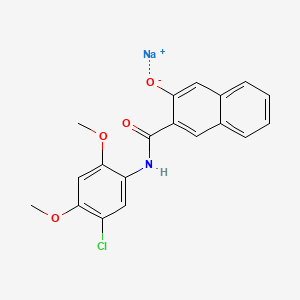
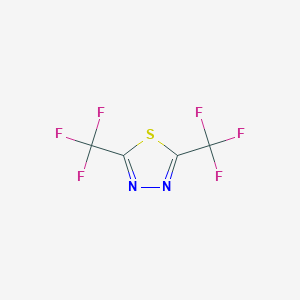
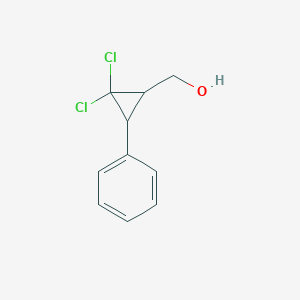
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)
